![molecular formula C19H22O2 B14504939 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid CAS No. 64926-51-8](/img/structure/B14504939.png)
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is an organic compound with a complex structure that includes multiple methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a benzoic acid derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzoic acid: Similar in structure but lacks the additional trimethylphenyl group.
2,3,4-Trimethylbenzoic acid: Similar but with different methyl group positioning.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is unique due to its specific arrangement of methyl groups and the presence of both dimethyl and trimethylphenyl groups
Properties
CAS No. |
64926-51-8 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3,4-dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H22O2/c1-11-6-8-16(15(5)13(11)3)10-18-14(4)12(2)7-9-17(18)19(20)21/h6-9H,10H2,1-5H3,(H,20,21) |
InChI Key |
JNGFWESBALGVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC2=C(C=CC(=C2C)C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




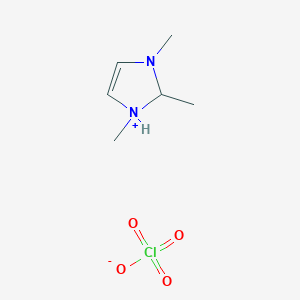

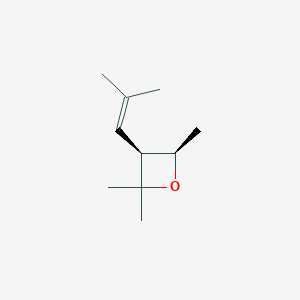
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
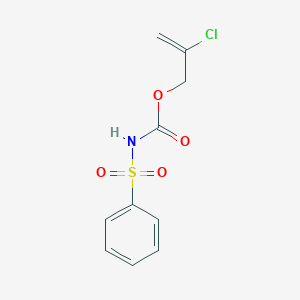
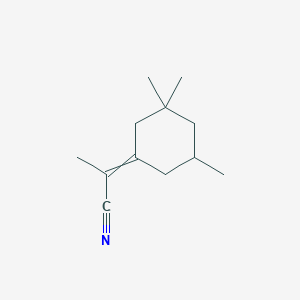

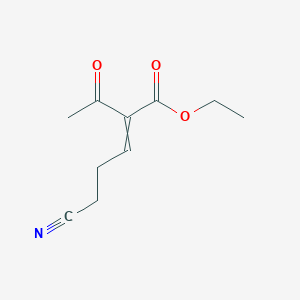
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
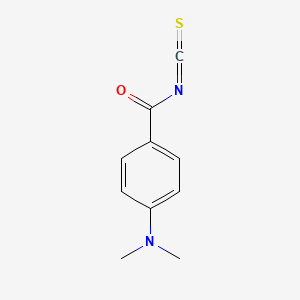

![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
